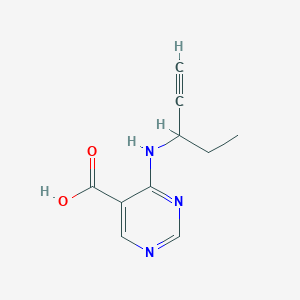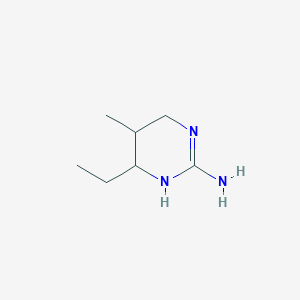
6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C7H15N3 It is a derivative of tetrahydropyrimidine, characterized by the presence of ethyl and methyl substituents at the 6th and 5th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amine position .
Aplicaciones Científicas De Investigación
6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
- 6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine
- 1,4,5,6-Tetrahydropyrimidine
Comparison: Compared to its analogs, 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Propiedades
Fórmula molecular |
C7H15N3 |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
6-ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C7H15N3/c1-3-6-5(2)4-9-7(8)10-6/h5-6H,3-4H2,1-2H3,(H3,8,9,10) |
Clave InChI |
LCNVBCJDMQHQCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CN=C(N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
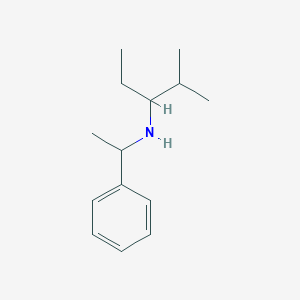
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)

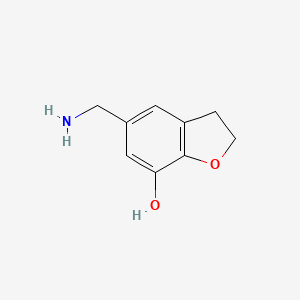
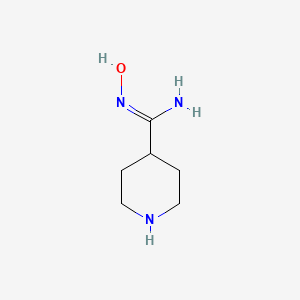
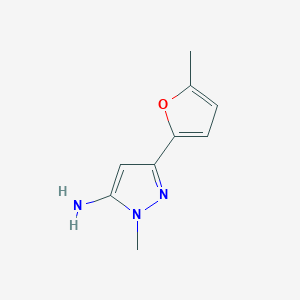

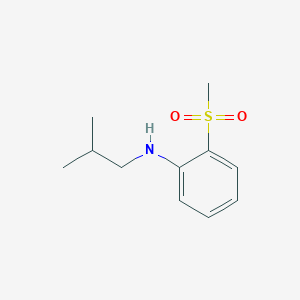
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
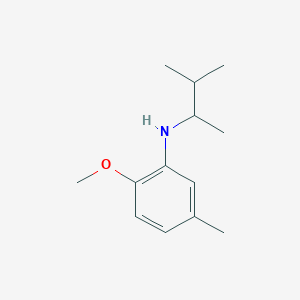
![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
